molecular formula C16H22N4O2 B11497742 5-nitro-2-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-indazole

5-nitro-2-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-indazole

Cat. No.: B11497742
M. Wt: 302.37 g/mol
InChI Key: DBKJVJPEJMDLSR-UHFFFAOYSA-N
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Description

5-Nitro-2-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-indazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a nitro group and a tetramethylpiperidinyl group attached to an indazole core, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-indazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the indazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.

    Attachment of the Tetramethylpiperidinyl Group: The tetramethylpiperidinyl group can be introduced via nucleophilic substitution reactions, where the appropriate piperidine derivative reacts with the nitro-indazole intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 5-nitro-2-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-indazole can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Reduction: The compound can be reduced to its corresponding amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted indazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-nitro-2-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-indazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The nitro group and the indazole core are key features that contribute to its biological activity.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-nitro-2-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetramethylpiperidinyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-nitroindazole: Lacks the tetramethylpiperidinyl group, making it less stable and less bioavailable.

    2-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-indazole: Lacks the nitro group, resulting in different reactivity and biological activity.

Uniqueness

5-Nitro-2-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-indazole is unique due to the presence of both the nitro group and the tetramethylpiperidinyl group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

5-nitro-2-(2,2,6,6-tetramethylpiperidin-4-yl)indazole

InChI

InChI=1S/C16H22N4O2/c1-15(2)8-13(9-16(3,4)18-15)19-10-11-7-12(20(21)22)5-6-14(11)17-19/h5-7,10,13,18H,8-9H2,1-4H3

InChI Key

DBKJVJPEJMDLSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2C=C3C=C(C=CC3=N2)[N+](=O)[O-])C

Origin of Product

United States

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